5-(2-chloro-6-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
BenchChem offers high-quality 5-(2-chloro-6-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chloro-6-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF2N4O/c19-14-2-1-3-15(21)13(14)9-24-18(26)17-8-16(23-25(17)10-22-24)11-4-6-12(20)7-5-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJIAEFFNZBYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-chloro-6-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a novel compound belonging to the pyrazolo[1,5-d][1,2,4]triazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes existing research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and comparative studies with other compounds.
Chemical Structure
The molecular formula of the compound is and it features a complex structure that contributes to its biological properties. The presence of fluorine and chlorine atoms is significant as these halogens can influence the compound's lipophilicity and reactivity.
The biological activity of this compound has been linked to its ability to interact with specific molecular targets within cells. Research indicates that it may exhibit:
- Anticancer Activity : Similar compounds within the pyrazolo[1,5-d][1,2,4]triazine class have shown promise as inhibitors of various kinases involved in cancer progression. For instance, studies have demonstrated that derivatives can inhibit CDK2/cyclin E and Abl kinases .
- Anti-inflammatory Properties : Compounds with similar structures have been evaluated for their potential as cyclooxygenase (COX) inhibitors, which play a crucial role in inflammation pathways .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 5-(2-chloro-6-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one:
| Study | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | >10 | CDK2 inhibition | No significant cytotoxicity observed |
| Study 2 | K-562 (leukemia) | >10 | Abl kinase inhibition | Lack of NH group may affect binding |
| Study 3 | In vitro assays | 0.011 | COX-II inhibition | More potent than traditional NSAIDs |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of pyrazolo[1,5-d][1,2,4]triazines against human cancer cell lines (MCF-7 and K-562), it was found that the compound did not exhibit significant cytotoxicity within the tested concentration range. This suggests that while structurally similar compounds may show promise as anticancer agents, further modifications might be necessary to enhance their efficacy .
Case Study 2: Inflammation Modulation
Another investigation focused on the anti-inflammatory potential of related pyrazole derivatives demonstrated that certain compounds could selectively inhibit COX-II with low IC50 values. This indicates that modifications to the pyrazolo structure can lead to enhanced therapeutic profiles against inflammatory diseases .
Comparative Analysis
When compared to other compounds within its class, 5-(2-chloro-6-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazine exhibits unique characteristics due to its halogen substitutions. These substitutions can enhance lipophilicity and potentially improve bioavailability compared to non-halogenated analogs.
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Methodological Answer:
Designing a synthetic route requires multi-step planning, prioritizing regioselectivity and functional group compatibility. Key steps include:
- Halogenation : Introduce chloro/fluoro groups early using electrophilic substitution (e.g., Cl₂/FeCl₃ for chlorination or fluorinating agents like Selectfluor®) .
- Cyclization : Optimize conditions (e.g., acid catalysis or thermal cyclization) to form the pyrazolo-triazine core. highlights reflux in ethanol with triethylamine for analogous triazine derivatives .
- Solvent/Catalyst Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while catalysts like triethylamine improve yields in coupling reactions .
- Purification : Use column chromatography (silica gel) or recrystallization for intermediates .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.0 ppm for fluorophenyl groups) and heterocyclic carbons (e.g., pyrazolo-triazine C=O at ~165 ppm) .
- ²D NMR (COSY, HSQC) : Resolve overlapping signals in the fused bicyclic system .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of Cl/F substituents) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F/C-Cl bonds (1000–1100 cm⁻¹) .
Advanced: How can researchers optimize reaction yields when introducing halogen substituents (Cl, F) in the benzyl group?
Methodological Answer:
- Electrophilic Substitution : Use Lewis acids (e.g., AlCl₃ for chlorination) or directed ortho-metalation (DoM) for regioselective fluorination .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 1h) while maintaining >80% yield, as shown for similar triazolones .
- Protecting Groups : Temporarily block reactive sites (e.g., NH in pyrazolo-triazine) to prevent side reactions during halogenation .
- Solvent Screening : Test dichloromethane (DCM) vs. acetonitrile for solubility and reactivity trade-offs .
Advanced: What strategies resolve contradictions in biological activity data across different assay models?
Methodological Answer:
- Orthogonal Assays : Cross-validate results using enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays. emphasizes randomized block designs to minimize variability .
- Purity Verification : Confirm compound integrity (>95% via HPLC) to rule out degradation artifacts .
- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to account for potency differences between assays .
- Molecular Dynamics (MD) : Simulate target binding under physiological conditions (pH, temperature) to explain discrepancies .
Advanced: How to conduct a structure-activity relationship (SAR) study focusing on the pyrazolo-triazine core?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified halogen positions (e.g., 3-Cl vs. 4-F) or substituents (e.g., methyl vs. methoxy) .
- Biological Profiling : Test analogs against panels of targets (e.g., kinases, GPCRs) to identify pharmacophores. ’s SAR table for thiazolo-triazolones provides a template .
- Computational Docking : Map interactions (e.g., hydrogen bonding with C=O) using AutoDock Vina or Schrödinger .
- Data Clustering : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .
Advanced: What computational methods predict the binding affinity of this compound with target enzymes?
Methodological Answer:
- Molecular Docking : Use PyMOL or MOE to dock the compound into crystal structures (e.g., PDB: 2JAK). Focus on halogen bonding with fluorine/chlroine .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., F → Cl) to predict affinity changes .
- QSAR Modeling : Train models with descriptors like Hammett constants (σ) for aryl halides .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories (GROMACS/AMBER) .
Basic: What are the recommended storage conditions to maintain the compound’s stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
